molecular formula C8H9ClOS B1345505 2-Chloroethyl phenyl sulphoxide CAS No. 27998-60-3

2-Chloroethyl phenyl sulphoxide

Cat. No. B1345505
CAS RN: 27998-60-3
M. Wt: 188.67 g/mol
InChI Key: XNUCQTSEDXYZCQ-UHFFFAOYSA-N
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Description

2-Chloroethyl phenyl sulfoxide is a chemical compound with the molecular formula C8H9ClOS . It is recognized as one of the most important groups in organic and medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Chloroethyl phenyl sulfoxide involves several methods . One of the methods involves the use of anthraquinone as the photocatalyst under CFL lamps or 427 nm irradiation . A catalyst-free protocol under 370 nm irradiation was also assessed .


Molecular Structure Analysis

The molecular structure of 2-Chloroethyl phenyl sulfoxide is represented by the formula CHClOS . It has an average mass of 188.674 Da and a monoisotopic mass of 188.006256 Da .


Chemical Reactions Analysis

The sulfoxide moiety plays a unique role in sulfoxide synthesis . Photochemistry, a new emerging field that employs light as the energy source, is essential in developing novel and eco-friendly protocols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroethyl phenyl sulfoxide are represented by its molecular formula CHClOS . It has an average mass of 188.674 Da and a monoisotopic mass of 188.006256 Da .

Scientific Research Applications

New Synthesis Methods

One study details an unexpected synthesis of the 2-Oxa-3-azabicyclo[3,1,0]hex-3-ene ring system from reactions involving 5-chloroalkyl-3-phenyl-4,5-dihydroisoxazoles and strong bases, highlighting innovative pathways in organic synthesis (Burrowes et al., 1977).

Oxidative Chlorination

Research on the oxidative chlorination of 2-hydroxyethyl alkyl(phenyl) sulfides to produce 2-chloroethyl alkyl sulfones demonstrates the compound's role in sulfone synthesis, offering insights into functional group transformations (Derzhinskii et al., 1976).

Catalytic and Photocatalytic Decontamination

Studies have explored the catalytic and photocatalytic degradation of (2-Chloroethyl) phenyl sulfide on titanium oxide surfaces, indicating its potential for environmental decontamination and chemical warfare agent neutralization (Mehrizad & Gharbani, 2011).

Chemical Warfare Agent Analogs

Investigations into the degradation of sulfur mustard and its simulants on impregnated carbon systems show how 2-Chloroethyl Phenyl Sulphoxide and related compounds can act as models for studying the in-situ neutralization of toxic chemical agents (Sharma et al., 2006).

Safety And Hazards

2-Chloroethyl phenyl sulfoxide is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Carc. 1A - Eye Dam. 1 - Skin Corr. 1B . It is toxic if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

Many efforts worldwide focus on developing novel and sustainable protocols, accessing sulfoxide-containing molecules . The field of photochemistry, which employs light as the energy source, is seen as a promising direction for the synthesis of sulfoxide .

properties

IUPAC Name

2-chloroethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUCQTSEDXYZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301741
Record name [(2-Chloroethyl)sulfinyl]benzene
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Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloroethyl phenyl sulphoxide

CAS RN

27998-60-3
Record name [(2-Chloroethyl)sulfinyl]benzene
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Record name ((2-Chloroethyl)sulphinyl)benzene
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Record name 27998-60-3
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Record name [(2-Chloroethyl)sulfinyl]benzene
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